molecular formula C15H26N2O2 B10875989 3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one

3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one

Cat. No.: B10875989
M. Wt: 266.38 g/mol
InChI Key: JBBKKBMLVKRTRC-UHFFFAOYSA-N
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Description

3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE is a complex organic compound featuring a piperidine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrrolidine rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-METHYL-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE
  • 3-(PYRROLIDIN-1-YLCARBONYL)PIPERIDINE

Comparison: Compared to similar compounds, 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE is unique due to its specific substitution pattern and the presence of both piperidine and pyrrolidine rings

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

3-methyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C15H26N2O2/c1-12(2)10-14(18)17-9-5-6-13(11-17)15(19)16-7-3-4-8-16/h12-13H,3-11H2,1-2H3

InChI Key

JBBKKBMLVKRTRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCCC(C1)C(=O)N2CCCC2

Origin of Product

United States

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